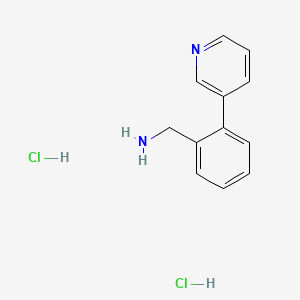

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride

Descripción general

Descripción

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride typically involves the reaction of 2-bromopyridine with benzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride has been investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and infections.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial membranes and inhibition of essential enzymatic functions .

- Anti-inflammatory Effects : Research suggests that this compound may inhibit vascular adhesion proteins involved in inflammatory responses. This property could be beneficial in treating conditions characterized by excessive inflammation, such as diabetic macular edema .

Biological Studies

Cellular Interactions

The compound is utilized in cell biology for studying its effects on cellular processes. Its interaction with specific molecular targets can modulate enzyme activities and receptor functions.

Case Studies

- Inhibition of Vascular Adhesion Proteins : A study quantified the binding affinity of this compound to vascular adhesion proteins, demonstrating significant inhibitory effects that could lead to reduced inflammation in pathological conditions .

- Antimicrobial Efficacy : In vitro experiments have shown that the compound can effectively inhibit the growth of several bacterial and fungal strains, suggesting its potential as a new antimicrobial agent .

Materials Science

Applications in Organic Electronics

The compound's unique properties are also being explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylimidazole | Methyl group at position 1 | Antifungal properties |

| 2-Methylimidazole | Methyl at position 2 | Antimicrobial and anti-inflammatory |

| 1-(4-Methylphenyl)imidazole | Phenyl substitution at position 1 | Potential analgesic effects |

| This compound | Ethyl group at position 1 | Inhibits vascular adhesion proteins; antimicrobial activity |

The ethyl substitution at position 1 distinguishes this compound from others, influencing its solubility and biological interactions differently compared to related compounds.

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including alkylation reactions. The choice of synthesis route significantly affects the yield and purity of the final product, which is crucial for its application in research and industry.

Production Methods

In industrial settings, continuous flow processes are often employed to enhance production efficiency while maintaining high purity levels. Automated reactors with precise control over reaction conditions such as temperature and pressure are essential for optimal yields .

Mecanismo De Acción

The mechanism of action of 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Pyridin-3-ylphenyl)ethanamine dihydrochloride

- 3-(2-Pyridin-3-ylphenyl)propanamine dihydrochloride

- 4-(2-Pyridin-3-ylphenyl)butanamine dihydrochloride

Uniqueness

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, a compound with the molecular formula C12H13Cl2N, is garnering attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-pyridin-3-ylphenylamine with hydrochloric acid. The compound can be obtained in high purity through various synthetic routes, including reductive amination and other organic transformations.

Biological Activity Overview

The biological activities of this compound have been explored across multiple studies, highlighting its potential as an antimicrobial agent, as well as its effects on various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to 1-(2-Pyridin-3-ylphenyl)methanamine exhibit significant antimicrobial properties. For instance, derivatives with similar pyridine and phenyl moieties have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.025 mg/mL |

| Compound B | Escherichia coli | 0.050 mg/mL |

| This compound | Not yet tested | - |

Case Studies

Several case studies have focused on the biological evaluation of pyridine derivatives, providing insights into their mechanisms of action and therapeutic potential.

Case Study 1: Antitrypanosomal Activity

A study investigating novel antitrypanosomal compounds found that derivatives similar to 1-(2-Pyridin-3-ylphenyl)methanamine showed promising activity against Trypanosoma brucei. The lead compound demonstrated an IC50 value of 0.38 μM, indicating significant potency against the parasite .

Case Study 2: Cytotoxicity Assays

In cytotoxicity assays using human cervical carcinoma HeLa cells, several pyridine derivatives were screened for their inhibitory effects. The results indicated that some compounds displayed IC50 values below 150 μM, suggesting potential anticancer properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Propiedades

IUPAC Name |

(2-pyridin-3-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11;;/h1-7,9H,8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFBEGXFELCUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594515 | |

| Record name | 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-18-4 | |

| Record name | 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.